molecular formula C14H28N2O3 B7643532 1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea

1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea

Cat. No. B7643532
M. Wt: 272.38 g/mol
InChI Key: BSOXHTADMCCVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea, also known as HC-070, is a small molecule inhibitor of the ion channel TRPV4. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Scientific Research Applications

1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases such as acute lung injury and arthritis. This compound has also been shown to have analgesic effects in animal models of neuropathic pain. Additionally, this compound has been studied for its potential use in the treatment of bladder dysfunction.

Mechanism of Action

1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea is a selective inhibitor of the ion channel TRPV4. TRPV4 is a calcium-permeable ion channel that is involved in various physiological processes such as osmoregulation, mechanosensation, and thermoregulation. This compound binds to a specific site on TRPV4 and blocks its activity, leading to a decrease in calcium influx into the cell.
Biochemical and Physiological Effects:
The inhibition of TRPV4 by this compound has several biochemical and physiological effects. This compound has been shown to decrease the production of pro-inflammatory cytokines in animal models of inflammation. It has also been shown to decrease the activation of immune cells such as macrophages and neutrophils. In animal models of neuropathic pain, this compound has been shown to decrease the activity of nociceptive neurons in the spinal cord. Additionally, this compound has been shown to decrease bladder hyperactivity in animal models of bladder dysfunction.

Advantages and Limitations for Lab Experiments

1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be selective for TRPV4, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in animal models. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness in long-term studies.

Future Directions

There are several future directions for the study of 1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea. One potential direction is the development of more potent and selective TRPV4 inhibitors. Another direction is the investigation of the role of TRPV4 in other physiological processes such as cancer progression and cardiovascular disease. Additionally, the use of this compound in combination with other therapies for the treatment of various diseases should be explored. Finally, the development of more effective delivery methods for this compound should be investigated to improve its efficacy in vivo.
Conclusion:
In conclusion, this compound is a small molecule inhibitor of the ion channel TRPV4 that has potential therapeutic applications in various diseases. Its inhibition of TRPV4 leads to several biochemical and physiological effects, including anti-inflammatory and analgesic effects. While this compound has some limitations for lab experiments, it has several advantages and is a promising molecule for future research.

Synthesis Methods

The synthesis of 1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea involves a multi-step process that starts with the reaction of cyclohexene with formaldehyde to form 2-hydroxycyclohexanone. This intermediate is then reacted with methylamine to form 1-(2-hydroxycyclohexyl)methylurea. The final step involves the reaction of 1-(2-hydroxycyclohexyl)methylurea with 2-methoxy-2-methylpropyl isocyanate to form this compound.

properties

IUPAC Name

1-[(2-hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-14(2,19-4)10-15-13(18)16(3)9-11-7-5-6-8-12(11)17/h11-12,17H,5-10H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOXHTADMCCVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)N(C)CC1CCCCC1O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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